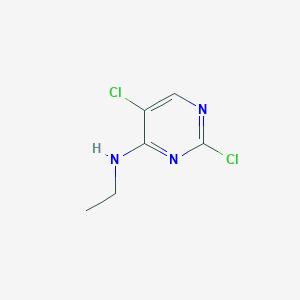
4-Pyrimidinamine, 2,5-dichloro-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an ethyl group attached to the nitrogen atom at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- can be achieved through several methods. One common approach involves the reaction of 2,5,6-trichloropyrimidine with aniline derivatives under specific conditions. For instance, a mixture of 2,5,6-trichloropyrimidine and 2-(dimethylphosphonino) aniline is heated with anhydrous potassium carbonate in dimethylformamide (DMF) at 60°C for 4 hours . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 5 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives and strong bases such as potassium carbonate.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophiles used. For example, the reaction with 2-(dimethylphosphonino) aniline yields (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide .
Applications De Recherche Scientifique
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an intermediate of AP26113, an effective ALK inhibitor . The compound likely exerts its effects by binding to and inhibiting specific enzymes or receptors involved in disease pathways, although detailed molecular mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-N-[(4-methoxyphenyl)methyl]-4-pyrimidinamine
- (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
Uniqueness
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is unique due to its specific substitution pattern and the presence of an ethyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical reactivity and potential bioactivity compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C6H7Cl2N3 |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
2,5-dichloro-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-9-5-4(7)3-10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11) |
Clé InChI |
YKRWFTWTMCLFLQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)

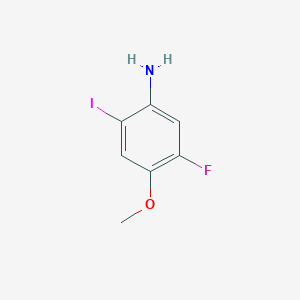
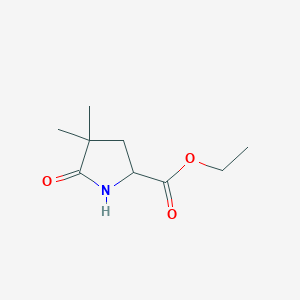
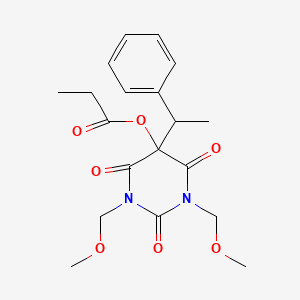
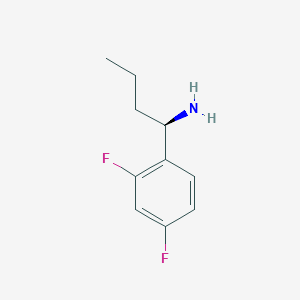

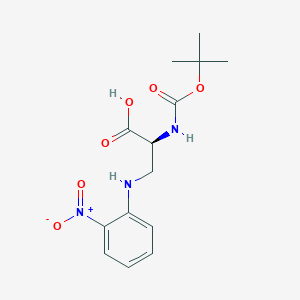
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)

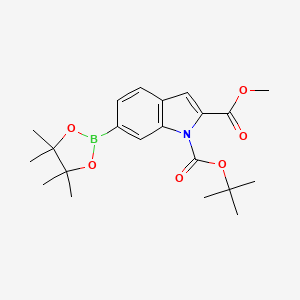
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
